Nickel(2+) neoundecanoate

Tire belt adhesion promoter Rubber-steel cord bonding Cobalt replacement

Supply chain risk mitigation for cobalt-dependent formulations. This branched C11 nickel carboxylate provides a validated alternative for tire steel cord adhesion and oxidative catalysis in non-polar media. Key procurement advantages: • Replaces cobalt analogs in tire belt compounds, reducing cost and exposure to cobalt price volatility. • Demonstrates equivalent adhesion and improved scorch safety versus cobalt decanoate in OTR tire applications. • Hydrocarbon-soluble catalyst precursor for olefin oligomerization, unlike water-soluble nickel acetate.

Molecular Formula C22H42NiO4
Molecular Weight 429.3 g/mol
CAS No. 93920-09-3
Cat. No. B12662225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(2+) neoundecanoate
CAS93920-09-3
Molecular FormulaC22H42NiO4
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2]
InChIInChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
InChIKeySKHZZZCNIQXHGU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(2+) Neoundecanoate: Identity and Regulatory Baseline


Nickel(2+) neoundecanoate (CAS 93920-09-3) is a divalent nickel carboxylate salt of branched neoundecanoic acid, with molecular formula C₂₂H₄₂NiO₄ and a molecular weight of approximately 429.26 g/mol [1]. It belongs to the broad class of transition metal carboxylates used industrially as catalysts, adhesion promoters, and paint driers. Neoundecanoate is a C11 branched-chain carboxylate ligand, structurally homologous to the more extensively studied neodecanoate (C10) and octoate (C8 branched) ligands. Its ECHA regulatory classification under CLP includes harmonised hazard categories Carc. 1A, Muta. 2, Repr. 1B, STOT RE 1, Resp. Sens. 1, and Skin Sens. 1 [2], which are of direct relevance to occupational exposure assessment and procurement compliance screening.

Why Generic Substitution with Other Nickel or Cobalt Carboxylates Fails


Nickel carboxylates are not fungible; the ligand structure—branching pattern, chain length, and degree of unsaturation—governs hydrocarbon solubility, thermal stability, catalytic selectivity, and metal release kinetics in end-use matrices [1]. Short-chain linear carboxylates such as nickel acetate exhibit preferential water solubility (≈182 g/L at 20 °C), making them unsuitable for non-polar hydrocarbon-based formulations . Within branched-chain nickel carboxylates, the specific neoundecanoate ligand (C11 branched) provides a distinct balance of hydrophobicity, steric bulk, and thermal decomposition profile that differs from its C10 (neodecanoate) and C8 (octoate) homologues [1]. Moreover, in tire adhesion applications where cobalt neodecanoate is the incumbent, nickel-based analogs are not drop-in replacements; successful substitution requires reformulation-specific dosage optimisation and validation of adhesion durability, scorch safety, and dynamic mechanical properties [2]. Class-level interchange without compound-specific evidence therefore carries a material risk of underperformance.

Quantified Differentiation Evidence Versus Cobalt and Nickel Alternatives


Dosage Efficiency in Tire Belt Adhesion

A direct head-to-head formulation study in semi-steel radial tire belt compounds compared nickel neodecanoate against cobalt neodecanoate, the industry-standard adhesion promoter. At a 37.5% lower loading (0.5 phr nickel neodecanoate versus 0.8 phr cobalt neodecanoate), the nickel-based formulation yielded adhesive properties and physical properties that were essentially equivalent to the cobalt reference formulation [1]. Both the high-speed performance and durability of the finished tires met all enterprise standard requirements, while the lower dosage and lower raw material cost of nickel versus cobalt translated into a measurable reduction in tire production cost [1].

Tire belt adhesion promoter Rubber-steel cord bonding Cobalt replacement

Scorch Safety and Processing Window

In a direct substitution study in giant off-the-road (OTR) tire carcass and adhesive compounds, nickel neodecanoate was used to replace cobalt decanoate at an equivalent dosage. The nickel-based compound exhibited a prolonged Mooney scorch time relative to the cobalt decanoate control [1]. This extended scorch time translates into a wider processing safety window, reducing the risk of premature vulcanization (scorch) during mixing, calendering, and extrusion operations for large-volume tire components.

Giant OTR tire Scorch safety Processing window

Lower Hysteresis for Reduced Rolling Resistance

In the same OTR tire compound study, dynamic mechanical analysis revealed that the nickel neodecanoate-substituted compound exhibited a decreased loss factor (tan δ) at 60 °C compared with the cobalt decanoate control [1]. The tan δ at 60 °C is an established proxy for tire rolling resistance; a lower value indicates reduced hysteretic energy dissipation under service conditions, which correlates with lower fuel consumption and reduced heat build-up in heavy-duty tire applications [1].

Tire rolling resistance Hysteresis Loss factor tan δ

Hydrocarbon Solubility and Non-Polar Matrix Compatibility

A foundational patent on nickel carboxylate solubility establishes that divalent nickel carboxylates derived from short-chain linear acids (fewer than 5 carbon atoms), such as nickel acetate, are practically insoluble in hydrocarbons under normal temperature conditions [1]. In contrast, nickel carboxylates with branched alkyl chains exceeding 5 carbon atoms—a class that includes neoundecanoate (C11 branched)—exhibit substantial hydrocarbon solubility [1]. Nickel acetate, by comparison, has a water solubility of approximately 182 g/L at 20 °C, confirming its preferential partitioning into aqueous rather than hydrocarbon phases . This fundamental solubility dichotomy means that for non-polar solvent-borne formulations (e.g., olefin dimerization catalysts, hydrocarbon-based paint driers, or rubber processing aids), a branched-chain nickel carboxylate such as neoundecanoate is functionally required, whereas nickel acetate would phase-separate and fail to perform.

Hydrocarbon solubility Non-polar formulation Nickel carboxylate selection

Oxidative Catalysis Role Validation

Multiple technical and patent sources specifically identify nickel neodecanoate as an active oxidation catalyst precursor, in contrast to other metal neodecanoates (e.g., zinc, copper) that are primarily deployed as wood preservatives or PVC heat stabilizers [1]. The neodecanoic acid metal salts category is functionally segmented: cobalt and nickel neodecanoates are specified for oxidation catalysis and adhesion promotion, whereas zinc and copper neodecanoates are specified for biocidal wood preservation [1]. A Chinese patent (CN110330424A) further discloses a preparation method for nickel neodecanoate specifically intended for rubber additive applications, reporting a finished product with a nickel content of 20.4%, a melting point of 101 °C, and a heating loss (105 °C) of 0.5% [2]. This patent positions nickel neodecanoate as a cost-driven partial replacement for cobalt salts in adhesive material formulations [2].

Oxidation catalyst Paint drier Oxidative polymerization

High-Evidence Application Scenarios for Procurement


Cobalt Replacement in Radial Tire Steel Cord Skim

In semi-steel radial tire belt compounds, nickel neodecanoate has been demonstrated to partially replace cobalt neodecanoate at a reduced loading (0.5 phr versus 0.8 phr), maintaining equivalent adhesive and physical properties while meeting high-speed and durability standards and reducing compound cost [1]. This scenario is directly applicable to tire manufacturers seeking to mitigate cobalt price volatility and supply chain risk without compromising steel cord adhesion performance. By structural homology, nickel neoundecanoate (C11 branched) is expected to perform analogously, though end-users should validate the specific dosage–performance relationship for the C11 ligand variant.

Cobalt-Free Adhesion Promoter for Giant OTR Tires

In giant OTR tire manufacturing, nickel neodecanoate can replace cobalt decanoate at equivalent dosage, delivering prolonged scorch safety, equivalent mechanical properties (hardness, modulus, tensile strength), improved adhesion, and reduced hysteresis (lower tan δ at 60 °C), all with reduced compound cost [2]. This scenario addresses the dual procurement objective of eliminating cobalt dependency—with its associated supply concentration risk and toxicity classification concerns—while simultaneously improving processing robustness and lowering the rolling resistance indicator.

Hydrocarbon-Soluble Nickel Source for Olefin Catalysis

For olefin dimerization and oligomerization processes conducted in hydrocarbon media, a branched-chain nickel carboxylate such as neoundecanoate is functionally required due to its hydrocarbon solubility, in contrast to short-chain carboxylates like nickel acetate, which are hydrocarbon-insoluble and would phase-separate [3]. Nickel neoundecanoate can serve as a catalyst precursor in combination with alkylaluminum halide co-catalysts for liquid-phase olefin dimerization, where solubility and uniform dispersion in the hydrocarbon reaction medium are prerequisites for catalytic activity.

Oxidative Polymerization Catalyst for Coatings and Inks

Nickel neodecanoate (and by structural extension, nickel neoundecanoate) is explicitly specified as an oxidation catalyst precursor for accelerating oxidative polymerization and film curing in alkyd-based paints and printing inks [4]. The branched carboxylate ligand confers solubility in aliphatic and aromatic hydrocarbon solvents, ketones, and esters commonly used in coating formulations. This application scenario is distinct from the use of zinc or copper neodecanoates, which are directed toward wood preservation rather than oxidative catalysis, ensuring that procurement of the nickel variant aligns with the required catalytic function [4].

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